tert-Butyl 6-bromoquinoline-4-carboxylate
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Overview
Description
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate is a quinoline derivative known for its significant applications in various fields of scientific research. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with tert-butyl alcohol under specific conditions . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate:
Ethyl 6-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylate: Another quinoline derivative with distinct chemical properties and uses.
The uniqueness of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H14BrNO2 |
---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
tert-butyl 6-bromoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-8H,1-3H3 |
InChI Key |
XBHFVEZKMNBHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
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